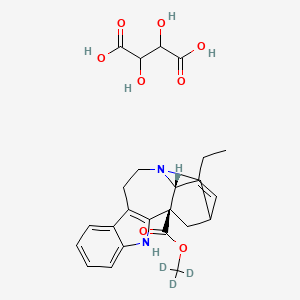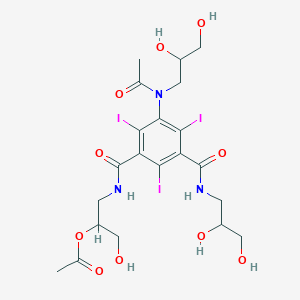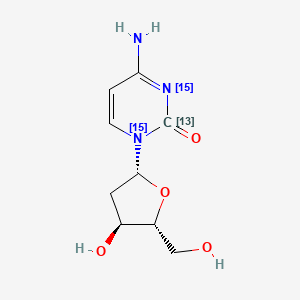![molecular formula C13H11Cl2N B13859525 N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
N-[(3,5-dichlorophenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dichlorophenyl)methyl]aniline is an organic compound characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichlorophenyl)methyl]aniline typically involves the reaction of 3,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3,5-dichlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
N-[(3,5-dichlorophenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of N-[(3,5-dichlorophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(3,5-dichlorophenyl)-N-methyl-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-[(3,5-dichlorophenyl)methyl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different binding affinities and selectivity towards molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H11Cl2N |
|---|---|
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
N-[(3,5-dichlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13/h1-8,16H,9H2 |
Clave InChI |
ZMTXYVXIVCVYTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




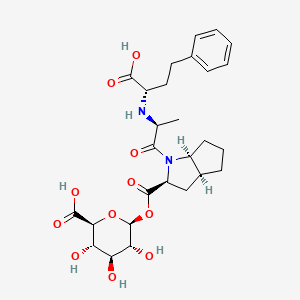


![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
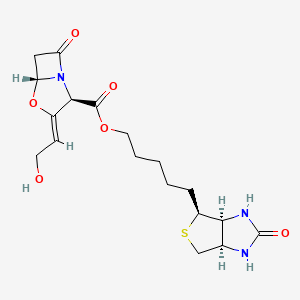
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
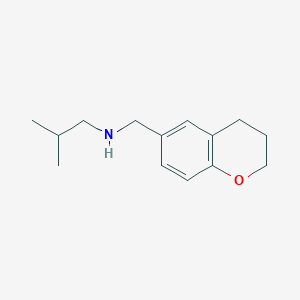
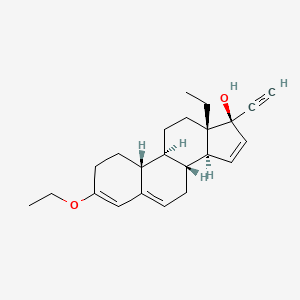
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
